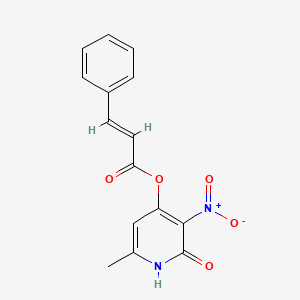

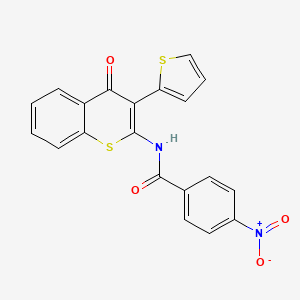

![molecular formula C15H20ClN3O3S B2651192 N-allyl-N'-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}urea CAS No. 866017-91-6](/img/structure/B2651192.png)

N-allyl-N'-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-allyl-N’-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}urea” is a chemical compound with the molecular formula C15H20ClN3O3S . It is available for purchase from various chemical suppliers .

Molecular Structure Analysis

The molecular structure of “N-allyl-N’-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}urea” can be represented by the SMILES notation:C=CCNC(=O)C1CCN(CC1)S(=O)(=O)c2ccc(cc2)Cl . Physical And Chemical Properties Analysis

The molecular weight of “N-allyl-N’-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}urea” is 357.8556 . Other physical and chemical properties are not specified in the retrieved sources.Aplicaciones Científicas De Investigación

Sequential α-Alkylation/Cobalt-Catalyzed Allylic Substitution

- Application : This study highlights the use of allyl sulfones, specifically allyl 4-chlorophenyl sulfone, for base-mediated α-derivatization followed by cobalt-catalyzed allylic substitution. It demonstrates a highly regioselective method to access branched allylic substitution products, showing the versatility of sulfones in synthesis (Kojima et al., 2020).

Preparation and Characterization of New Monomers

- Application : The research introduced two new monomers incorporating the N-allyl and N'-2,2,6,6-tetramethyl-4-piperidyl urea structure. These monomers were synthesized without a catalyst and characterized for their potential in polymer synthesis, showing the structural versatility and potential application in material science (Pan et al., 1994).

Carbonic Anhydrase Inhibitors

- Application : This study explored the synthesis of substituted ureido and thioureido derivatives of aromatic/heterocyclic sulfonamides, demonstrating their potent inhibitory activity against carbonic anhydrase isozymes. The findings suggest potential therapeutic applications of such derivatives in the design of selective enzyme inhibitors (Supuran et al., 1998).

Mechanochemistry in Drug Synthesis

- Application : Demonstrating the first application of mechanochemistry to synthesize sulfonyl-(thio)ureas, including known anti-diabetic drugs, this study underscores the efficient and environmentally friendly approaches in pharmaceutical synthesis, highlighting the relevance of such methodologies in developing therapeutic agents (Tan et al., 2014).

Synthesis of Heterocyclic Derivatives for Alzheimer’s Disease

- Application : A specific study synthesized a series of N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide to evaluate their potential as drug candidates for Alzheimer’s disease. This highlights the exploration of novel compounds in addressing neurodegenerative diseases through enzyme inhibition activity (Rehman et al., 2018).

Propiedades

IUPAC Name |

1-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]-3-prop-2-enylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClN3O3S/c1-2-9-17-15(20)18-13-7-10-19(11-8-13)23(21,22)14-5-3-12(16)4-6-14/h2-6,13H,1,7-11H2,(H2,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTFNRKWLWWMZLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)NC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

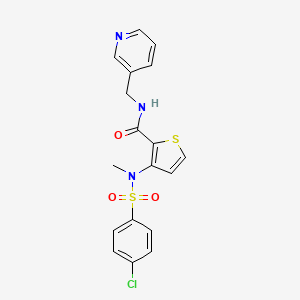

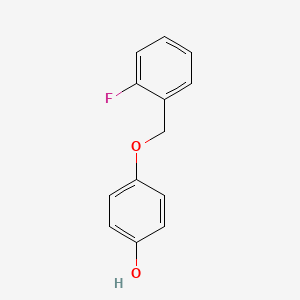

![2-[(2,5-dimethylbenzyl)sulfanyl]-6,7-dimethoxy-3-(4-methoxybenzyl)-4(3H)-quinazolinimine](/img/structure/B2651112.png)

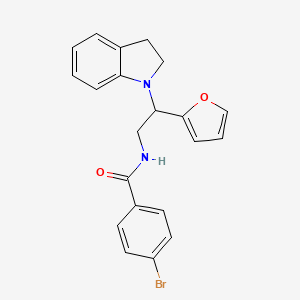

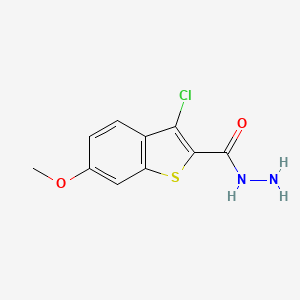

![(2,5-Dimethylfuran-3-yl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2651120.png)

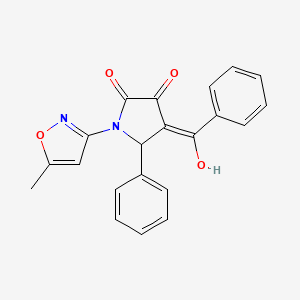

![N-(1-{1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)-2-furamide](/img/structure/B2651121.png)

![3-(4-Fluorophenyl)-5,7-dimethyl-9-(3-phenylpropyl)-5,7,9-trihydro-1,2,4-triazo lo[3,4-i]purine-6,8-dione](/img/structure/B2651123.png)

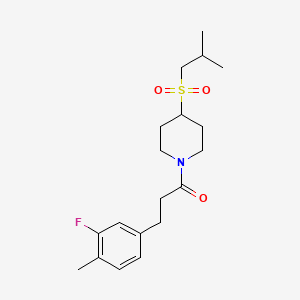

![5-Chloro-N-methyl-N-[[5-(2-methylcyclopropyl)furan-2-yl]methyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2651129.png)

![[3-(2-Fluoroethyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2651131.png)